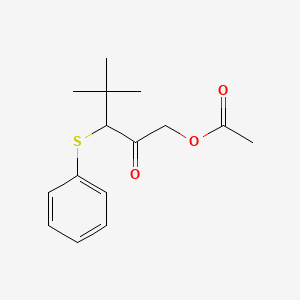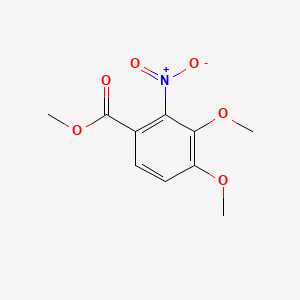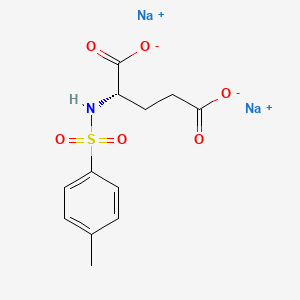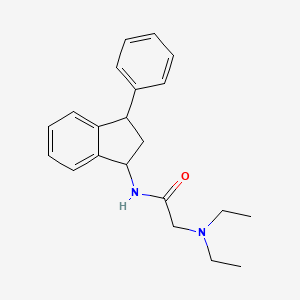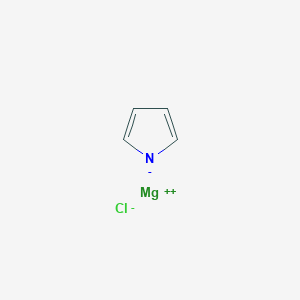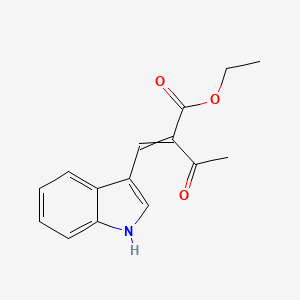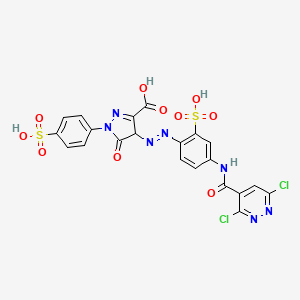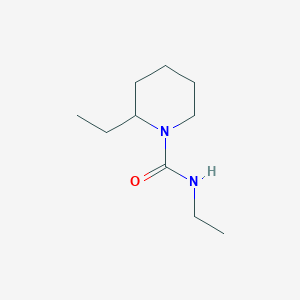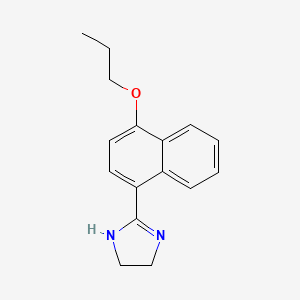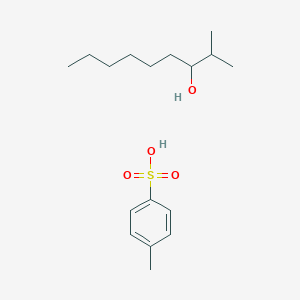
4-Methylbenzenesulfonic acid;2-methylnonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;2-methylnonan-3-ol is a compound that combines the structural features of both 4-methylbenzenesulfonic acid and 2-methylnonan-3-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;2-methylnonan-3-ol typically involves the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by the reaction with 2-methylnonan-3-ol. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;2-methylnonan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The aromatic ring in 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.
Scientific Research Applications
4-Methylbenzenesulfonic acid;2-methylnonan-3-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;2-methylnonan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydrophobic 2-methylnonan-3-ol moiety can interact with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid, octan-2-ol: Similar in structure but with a different alkyl chain length.
4-Methylbenzenesulfonic acid, pentan-3-ol: Another similar compound with a shorter alkyl chain.
Uniqueness
4-Methylbenzenesulfonic acid;2-methylnonan-3-ol is unique due to its specific combination of a sulfonic acid group and a branched nonanol chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
65950-03-0 |
|---|---|
Molecular Formula |
C17H30O4S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-methylnonan-3-ol |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-4-5-6-7-8-10(11)9(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h9-11H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZBUWUQHBBCQRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
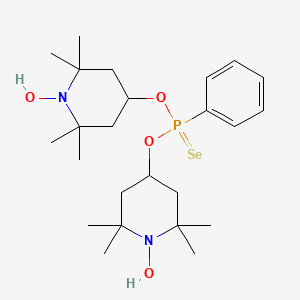
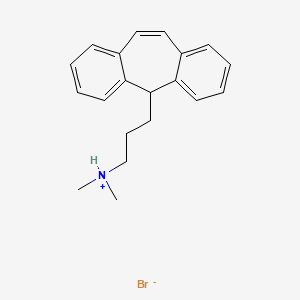
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
